

Independent Verification of Published Purpactin C Data: A Comparative Guide

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Compound of Interest

Compound Name: *Purpactin C*

Cat. No.: *B139244*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published biological data for **Purpactin C**, a secondary metabolite produced by the fungus *Penicillium purpurogenum*. The information is intended for researchers, scientists, and drug development professionals interested in the independent verification and further investigation of this compound. Data is presented in structured tables for clear comparison with alternative compounds, and detailed experimental methodologies are provided for key cited experiments.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitory Activity

Purpactin C has been identified as an inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT), an enzyme involved in cellular cholesterol metabolism. The following table summarizes the reported inhibitory concentrations (IC₅₀) of **Purpactin C** and a well-characterized synthetic ACAT inhibitor, Avasimibe.

Compound	Target	IC50 (μM)	Source
Purpactin C	ACAT (rat liver microsomes)	121 - 126	[1]
Avasimibe	ACAT1	24	[2][3]
ACAT2	9.2	[2][3]	
ACAT (unspecified)	3.3	[4][5]	
ACAT (unspecified)	0.06	[6]	

Antimicrobial Activity

Penicillium purpurogenum is known to produce various secondary metabolites with antimicrobial properties. While **Purpactin C** itself is described as an antimicrobial agent, specific Minimum Inhibitory Concentration (MIC) data for the purified compound is not readily available in the reviewed literature. However, studies on extracts of P. purpurogenum have identified other antimicrobial compounds, such as citrinin derivatives. The table below presents the MIC values of a P. purpurogenum extract containing dihydrocitrinin and 1-methyl-dihydrocitrinin against several microbial strains. It is important to note that these values represent the activity of the extract and not of the purified individual compounds.

Compound/Extract	Microorganism	MIC (μg/mL)	Source
P. purpurogenum(CFAM – 214) extract in Sabouraud Broth (containing dihydrocitrinin and 1- methyl-dihydrocitrinin)	Candida albicans	31.25	[7][8]
Candida tropicalis	250	[7][8]	
Staphylococcus aureus	125	[7][8]	

Experimental Protocols

ACAT Inhibition Assay (using rat liver microsomes)

The IC₅₀ values for **Purpactin C** against ACAT were determined using an enzyme assay with rat liver microsomes as the source of the enzyme. The general procedure for such an assay involves the following steps:

- **Preparation of Microsomes:** Rat livers are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.
- **Assay Reaction:** The assay mixture typically contains the microsomal preparation, a source of radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA), and a cholesterol substrate, usually presented in a suitable buffer.
- **Incubation:** The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., 37°C) for a specific period.
- **Extraction of Cholesteryl Esters:** The reaction is stopped, and the lipids, including the newly formed radiolabeled cholesteryl esters, are extracted using an organic solvent system (e.g., chloroform:methanol).
- **Quantification:** The amount of radiolabeled cholesteryl ester is quantified using techniques such as thin-layer chromatography (TLC) followed by scintillation counting.
- **Inhibition Studies:** To determine the IC₅₀ value, the assay is performed in the presence of varying concentrations of the inhibitor (**Purpactin C**). The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for the *P. purpurogenum* extract were determined using a broth microdilution method. This standard method involves:

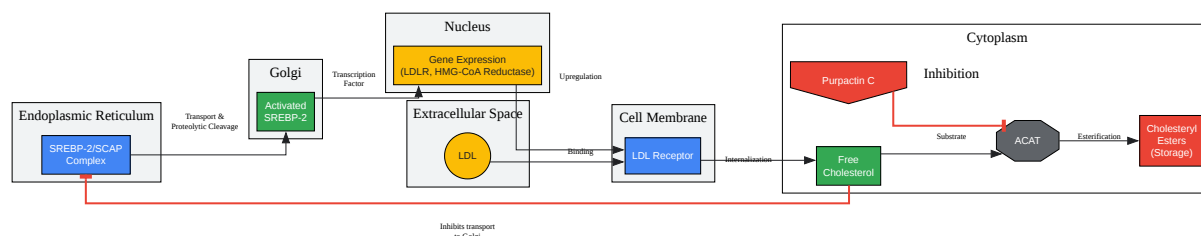
- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared in a suitable growth medium.

- **Serial Dilution of the Test Substance:** The antimicrobial agent (in this case, the fungal extract) is serially diluted in the growth medium in a microtiter plate.
- **Inoculation:** Each well of the microtiter plate is inoculated with the standardized microbial suspension.
- **Incubation:** The microtiter plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
- **Determination of MIC:** The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathway Visualization

ACAT Inhibition and its Effect on Cellular Cholesterol Homeostasis

Inhibition of ACAT leads to a disruption of cellular cholesterol homeostasis. The following diagram, generated using Graphviz, illustrates the key signaling pathway affected by ACAT inhibitors like **Purpactin C**.



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Caption: ACAT inhibition by **Purpactin C** blocks cholesterol esterification, increasing free cholesterol.

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